molecular formula C10H19NO B13082837 8-Methyl-4-oxa-1-azaspiro[5.5]undecane

8-Methyl-4-oxa-1-azaspiro[5.5]undecane

Katalognummer: B13082837
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: IWZXKUHCVUTRAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-4-oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to reduce costs and improve yield. This could include the use of alternative catalysts or reaction conditions that are more scalable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methyl-4-oxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Wirkmechanismus

The mechanism of action of 8-Methyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potential candidate for antituberculosis drugs.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Methyl-4-oxa-1-azaspiro[55]undecane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spirocyclic framework

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

10-methyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO/c1-9-3-2-4-10(7-9)8-12-6-5-11-10/h9,11H,2-8H2,1H3

InChI-Schlüssel

IWZXKUHCVUTRAE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2(C1)COCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.